molecular formula C10H10O3 B151038 Methyl 2-oxo-2-(o-tolyl)acetate CAS No. 34966-54-6

Methyl 2-oxo-2-(o-tolyl)acetate

Cat. No. B151038
CAS RN: 34966-54-6
M. Wt: 178.18 g/mol
InChI Key: QMJRGFDWGOXABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

The structural characterization of methyl 2-oxo-2-(o-tolyl)acetate is not directly discussed in the provided papers. However, insights can be drawn from a study on structurally related compounds, such as methyl 2-(2-oxo-3-indolyl)acetate. This compound was found to exist in both crystalline and amorphous forms, with significant differences in melting points. The X-ray structure of the trigonal polymorph was reported, which could suggest that similar structural analysis techniques could be applied to methyl 2-oxo-2-(o-tolyl)acetate for detailed characterization .

Synthesis Analysis

While the synthesis of methyl 2-oxo-2-(o-tolyl)acetate is not explicitly covered in the provided papers, the synthesis of related compounds involves the use of acid-catalyzed ring enlargement, as seen in the conversion of oxindole to its structural isomer quinolone. This indicates that similar synthetic strategies might be applicable for the synthesis of methyl 2-oxo-2-(o-tolyl)acetate, potentially involving catalysis under specific conditions .

Molecular Structure Analysis

The molecular structure analysis of related compounds, such as methyl 2-(2-oxo-3-indolyl)acetate, was performed using X-ray crystallography. This method allowed for the determination of the crystal structure, which is crucial for understanding the molecular geometry, bond lengths, and angles. Such analysis is essential for methyl 2-oxo-2-(o-tolyl)acetate to comprehend its molecular structure and potential reactivity .

Chemical Reactions Analysis

The provided papers do not detail the chemical reactions specifically for methyl 2-oxo-2-(o-tolyl)acetate. However, the acid-catalyzed ring enlargement of related compounds suggests that methyl 2-oxo-2-(o-tolyl)acetate may also undergo similar reactions under the right conditions, leading to structural isomers or other derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-oxo-2-(o-tolyl)acetate are not directly reported in the provided papers. However, the study of methyl 2-(2-oxo-3-indolyl)acetate revealed differences in melting points between its crystalline and amorphous forms. This implies that the physical properties such as melting point, solubility, and stability of methyl 2-oxo-2-(o-tolyl)acetate could also vary with its form and purity. Chemical properties such as reactivity could be inferred from related compounds, which show susceptibility to acid-catalyzed transformations .

Scientific Research Applications

Structural Characterization and Chemical Behavior

Methyl 2-oxo-2-(o-tolyl)acetate has been a subject of study in terms of its structural characterization and chemical behavior. For instance, Morales-Ríos et al. (2006) explored the crystalline and amorphous forms of a structurally similar compound, revealing differences in melting points and providing insights into the X-ray structure for specific polymorphs (Morales-Ríos et al., 2006).

Applications in Lithium-Ion Batteries

The compound has found applications in the field of lithium-ion batteries, particularly as a co-solvent. Jing Li et al. (2018) discovered that methyl acetate, as a co-solvent, can significantly increase the cell rate capability of lithium-ion batteries, which is vital for electric vehicles' performance (Li et al., 2018).

Synthetic Chemistry and Natural Product Syntheses

Sakai et al. (1987) demonstrated the compound's potential in synthetic chemistry, particularly in the rearrangement of α,α′-dihalo ketones and its application in synthesizing α,α′-divinyl ketones, crucial intermediates in natural product syntheses (Sakai et al., 1987).

Antibacterial Activity

Methyl 2-oxo-2-(o-tolyl)acetate has been explored for its antibacterial properties. For example, Karai et al. (2018) synthesized a structurally related compound and found it to have bactericidal effects against various strains of bacteria (Karai et al., 2018).

Mechanistic Studies in Organic Chemistry

Research by Zhou et al. (2017) on the Csp(3)-H functionalization of a related compound, ethyl 2-(methyl(p-tolyl)amino)acetate, using computational methods, offers valuable insights into the mechanisms of such reactions, which can be relevant for understanding and manipulating the behavior of Methyl 2-oxo-2-(o-tolyl)acetate (Zhou et al., 2017).

Safety And Hazards

“Methyl 2-oxo-2-(o-tolyl)acetate” has several hazard statements including H301, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-(2-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJRGFDWGOXABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396148
Record name Methyl (2-methylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-2-(o-tolyl)acetate

CAS RN

34966-54-6
Record name Methyl (2-methylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.1 g (0.21 mol) of magnesium was placed in 300 ml of dry ether and 34.18 g (0.2 mol) of 2-bromotoluene was added dropwise thereto under a nitrogen atmosphere to prepare a Grignard reagent. The Grignard reagent solution was cooled to −78° C. and 23.6 g (0.2 mol) of dimethyl oxalate was added dropwise thereto. The resulting solution was stirred for 30 minutes, mixed with crushed ice, acidified with 20% hydrochloric acid and then extracted with ether. The organic layer was washed three times with water, dried over magnesium sulfate, and the solvent was removed under a reduced pressure to obtain a residue. The residue was subjected to column chromatography using a mixture of n-hexane and ethyl acetate (9:1) as an eluent to obtain 24.2 g (yield 68%) of the title compound as a colorless liquid.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
34.18 g
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
23.6 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
68%

Synthesis routes and methods II

Procedure details

1.4 g (10 millimoles) of ortho-methylacetophenone, 2.0 g of potassium hydroxide, 200 ml of pyridine and 100 ml of water are initially taken at +10° C. 5 g of potassium permanganate in 250 ml of water are added dropwise and the mixture is stirred for 2 hours at this temperature. Thereafter, sodium bisulfite solution is added dropwise until the red coloration of the mixture vanishes. The mixture is filtered, the filtrate is acidified with concentrated hydrochloric acid and filtered again and this filtrate is extracted with 5×50 ml of methyl tert-butyl ether. The organic phase is dried over sodium sulfate and evaporated down and the residue is then directly reacted further (ratio of ketoacid to benzoic acid 8-9:1 according to 1H-NMR). 2.0 g of the above mixture in 20 ml of dichloromethane are initially taken and 1.6 g (16 millimoles) of triethylamine are added. 1.5 g (16 millimoles) of methyl chloroformate are added dropwise at room temperature. After 1 hour at this temperature, the mixture is extracted with phosphate buffer (pH 7) and evaporation and distillation are carried out.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
above mixture
Quantity
2 g
Type
reactant
Reaction Step Seven
Quantity
1.6 g
Type
reactant
Reaction Step Eight
Quantity
1.5 g
Type
reactant
Reaction Step Nine
Quantity
20 mL
Type
solvent
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-oxo-2-(o-tolyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-oxo-2-(o-tolyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-oxo-2-(o-tolyl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-oxo-2-(o-tolyl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-oxo-2-(o-tolyl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-oxo-2-(o-tolyl)acetate

Citations

For This Compound
1
Citations
C Lv, R Zhao, X Wang, D Liu, T Muschin… - The Journal of …, 2023 - ACS Publications
Here, we demonstrate that α-C–H and C–N bonds of unactivated secondary amides can be activated simultaneously by the copper catalyst to synthesize α-ketoamides or α-ketoesters …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.